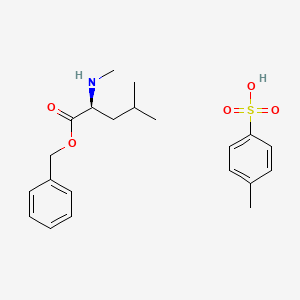

N-ME-Leu-obzl P-tosylate

Overview

Description

N-Methyl-L-leucyl-O-tosylate (N-Me-Leu-obzl P-tosylate) is a synthetic, non-steroidal compound used in scientific research for its ability to modulate cellular responses. It has been found to have a wide range of applications in both in vitro and in vivo studies, including its use as a pharmacological tool in the study of signal transduction pathways, as well as its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Peptide Synthesis and Structural Investigation :N-ME-Leu-obzl P-tosylate is utilized in the synthesis of dipeptides, such as Boc-Leu-N-Me-Leu-OBzl. The dipeptide synthesis involved various coupling reagents, showing varying yields. For instance, using DCC/HOBt as a coupling agent resulted in high yields, indicating the efficacy of certain reagents in peptide bond formation involving this compound (Xu Shi-hai, 2009). The orientation of helical peptides at interfaces is also influenced by the presence of components like OBzl, a derivative of which this compound is, showing the compound's relevance in studying peptide interactions with surfaces (K. Kitagawa et al., 2002).

Ligand-Directed Tosyl Chemistry :Ligand-directed tosyl chemistry, where p-tosylate is a key functional group, is significant for in vivo labeling of proteins. This method facilitates the attachment of synthetic molecules into specific proteins within live cells, offering a powerful tool for studying and manipulating biological systems. This approach has been applied in various contexts, from cell imaging to biosensor construction without genetic engineering, highlighting the versatility of p-tosylate in biochemical research (S. Tsukiji et al., 2009; S. Tsukiji & I. Hamachi, 2014).

Material Science and Polymer Research :In the realm of materials science, this compound-related compounds are studied for their electrical properties in organic semiconductors. For instance, the formation of a dynamic p-n junction structure within an organic semiconductor through electrochemistry has been explored, providing insights into the electronic structure and stability of such dynamic junctions, which are crucial for developing future devices (P. Matyba et al., 2009). Similarly, studies on polymer light-emitting electrochemical cells (LECs) and the interaction of their components have been conducted, contributing to our understanding of polymer p-n junctions and their potential in device applications (Alex Inayeh et al., 2012).

Biomedical Research and Protein Engineering :The compound and related tosylate chemistry have implications in biomedical research and protein engineering. It offers a novel approach for site-selective attachment of synthetic molecules to endogenous proteins in vivo, providing new tools for biological and biomedical research. Such techniques are valuable for in situ engineering and analysis of native proteins in living systems, pushing the boundaries of how we study and interact with biological processes at the molecular level (S. Tsukiji & I. Hamachi, 2014).

properties

IUPAC Name |

benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGSSPEDLUVSS-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

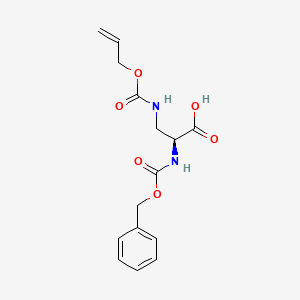

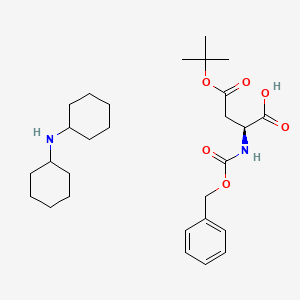

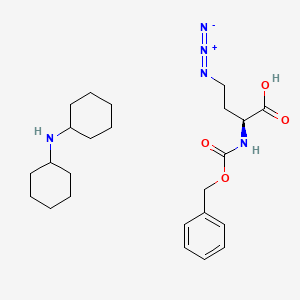

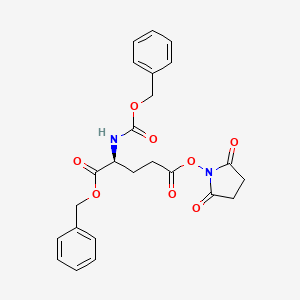

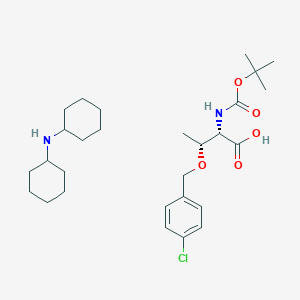

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)